![molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0](/img/structure/B2500023.png)
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Highly Sensitive Detection Probes
Highly Sensitive Coumarin–Pyrazolone Probe for Cr3+ Detection in Living Cells
A study by Mani et al. (2018) synthesized a compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole. This compound, upon complexation with Cr3+ ions, exhibited quick color change and significant fluorescence quenching, making it a highly sensitive probe for detecting Cr3+ in living cells (Mani et al., 2018).
Antioxidant Activity
Synthesis, Characterization and Antioxidant Activity of Coumarin Tethered 1,3,4-oxadiazole Analogues
Basappa et al. (2021) developed a series of coumarin-oxadiazole hybrids with significant antioxidant properties. The study highlights the synthesis method and the radical scavenging activities of these compounds, pointing to their potential as antioxidant leads (Basappa et al., 2021).
Selective Detection of Sulfite
Ratiometric Fluorescence Probe for Sulfite Detection
Sun et al. (2017) described a novel fluorescent probe based on the Michael addition mechanism for selective detection of sulfite. This probe demonstrates high selectivity and potential for monitoring sulfite levels in realistic samples and living cells (Sun et al., 2017).
Fluorescence Regulation by Intramolecular Electron Transfer
Bichromophoric Fluorescent Dyes for Polarity and pH Sensing
A study by Syzova et al. (2004) synthesized bichromophoric compounds that showed fluorescence properties regulated by photoinduced intramolecular electron transfer. These findings suggest the use of such compounds as fluorescence probes sensitive to the polarity and pH of their environment (Syzova et al., 2004).
Antibacterial and Antifungal Agents
New Oxadiazole Derivatives as Potential Antibacterial and Antifungal Agents
Mahesh et al. (2022) synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing good yields and potential antibacterial and antifungal activities. This research opens avenues for developing novel antimicrobial agents (Mahesh et al., 2022).
作用機序
Target of Action
It is known that the compound exhibits fluorescence properties , which suggests that it may interact with various biological targets that can influence fluorescence emission.
Mode of Action
The compound, also known as a fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH), shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . This suggests that the compound interacts with its targets in a way that influences these properties. For instance, the compound may bind to its targets in a manner that enhances fluorescence emission under certain conditions (e.g., in the presence of methanol).
Result of Action
The compound exhibits several unique properties, including aggregation-induced emission, acidochromism, and mechanochromic luminescent features . These properties suggest that the compound could have a variety of applications, such as in the development of new imaging techniques or as a research tool for studying various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be influenced by factors such as pH, temperature, and the presence of certain solvents (e.g., methanol) . Understanding how these and other environmental factors affect the compound’s properties is crucial for optimizing its use in various applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSHQBCHBUIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

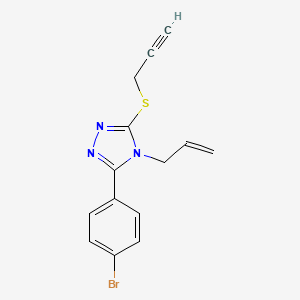
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
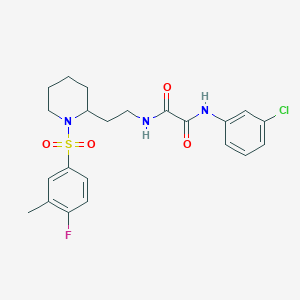
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
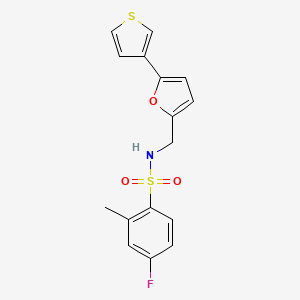

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
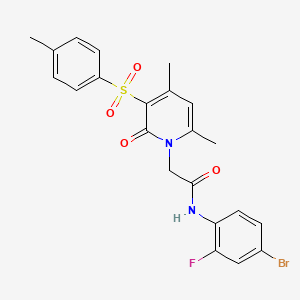
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
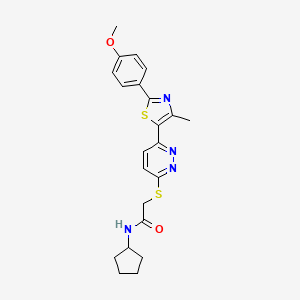


![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
